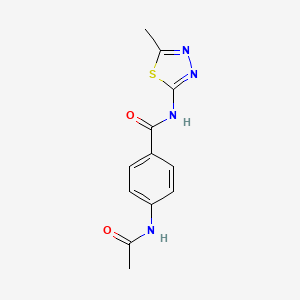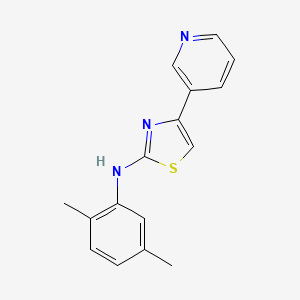
N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is known for its unique properties, including its ability to interact with biological systems, making it a promising candidate for drug development.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that it interacts with specific biological targets, such as enzymes and receptors, to exert its pharmacological effects. The compound has been found to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One of the significant advantages of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is its ability to interact with specific biological targets, making it a promising candidate for drug development. It has also been found to exhibit a broad range of pharmacological activities, making it a versatile compound for scientific research. However, the limitations of this compound include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
未来方向
The future directions for N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine include further studies to understand its mechanism of action and identify its specific biological targets. The compound's potential applications in drug development need to be explored further, and its toxicity and side effects need to be evaluated in detail. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied to determine its suitability for use in clinical trials. The future directions also include the development of new derivatives of this compound with enhanced pharmacological activities and reduced toxicity.
Conclusion:
This compound is a promising compound for scientific research due to its unique properties and potential applications in drug development. The synthesis method and scientific research application of this compound have been discussed in detail. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have also been highlighted. Further studies are required to fully understand the potential of this compound in drug development and its suitability for clinical trials.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2,5-dimethylphenyl isothiocyanate and 3-pyridinylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to obtain a pure and stable product. The yield of the product depends on various factors such as reaction time, temperature, and solvent used.
科学研究应用
N-(2,5-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has shown potential applications in scientific research, mainly in the field of drug discovery. This compound has been extensively studied for its ability to interact with biological systems and its potential as a therapeutic agent. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-5-6-12(2)14(8-11)18-16-19-15(10-20-16)13-4-3-7-17-9-13/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKJPBBWZWSQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
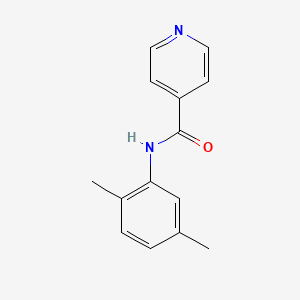
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)
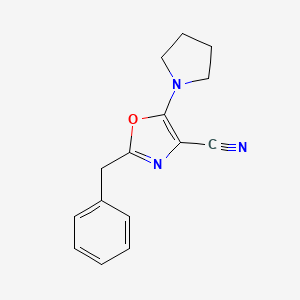
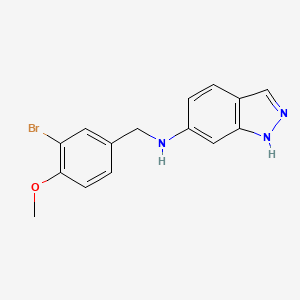


![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
